molecular formula C13H11N3O B2992044 (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide CAS No. 1966893-62-8

(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide

Cat. No. B2992044
CAS RN: 1966893-62-8
M. Wt: 225.251
InChI Key: LGYVLFHACJJYFY-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide, also known as ML-236B, is an organic compound that has been studied for its potential use in a variety of scientific research applications. The compound was first synthesized in 1989 by the group of Masato Murata and was later studied by a group of researchers from the University of Tokyo in 2004. ML-236B has since been studied for its unique properties, including its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Synthetic Chemistry Applications

"(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide" may be involved in the synthesis of heterocyclic compounds, as it shares structural similarities with enaminoketones and enaminonitriles which are known to be versatile building blocks for creating a variety of heterocyclic structures such as pyridines, pyrimidines, and pyrroles. Enaminones, for example, have "enone" character, allowing them to act as acceptors in both 1,2 and 1,4-additions, thus serving as scaffolds for annulation to access systems common in alkaloid structures like pyrroles, indolizidines, quinolizidines, and perhydroindoles (Negri, Kascheres, & Kascheres, 2004).

Materials Science and Engineering

In the realm of materials science, the compound could be involved in the development of polyamides and related polymers. Research on the auto-oxidation of aliphatic polyamides, which could be relevant to the stability and degradation of polymers incorporating "(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide," indicates that oxidation predominantly affects α-amino methylenes, impacting the polymer's durability and application in various environments (Richaud et al., 2013).

Potential Biomedical Applications

While specific studies on "(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide" in a biomedical context were not found, related compounds, such as indoles and their derivatives, are often explored for their bioactive properties. Indole synthesis is a key area in organic chemistry with implications for developing pharmaceuticals and understanding biological processes, where compounds like "(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide" may serve as precursors or analogs for bioactive molecules (Taber & Tirunahari, 2011).

properties

IUPAC Name

(E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-8-10(6-9(7-14)13(15)17)11-4-2-3-5-12(11)16/h2-6,8H,1H3,(H2,15,17)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYVLFHACJJYFY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide

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